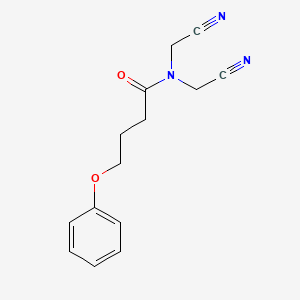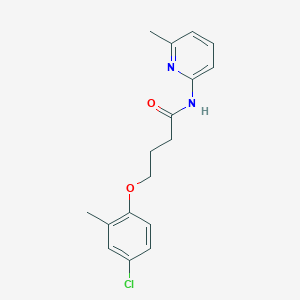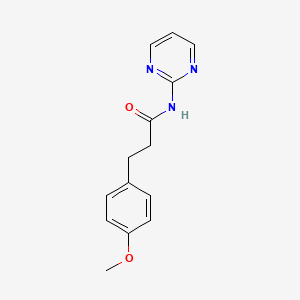![molecular formula C17H17ClN2O2 B11169341 N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169341.png)
N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-3-(2-methylpropanamido)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a methylpropanamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3-(2-methylpropanamido)benzamide typically involves the following steps:
Formation of 2-Chlorophenylamine: This can be achieved by the reduction of 2-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation Reaction: The 2-chlorophenylamine is then acylated with 3-(2-methylpropanamido)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chlorophenyl)-3-(2-methylpropanamido)benzamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-3-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-3-(2-methylpropanamido)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-3-(2-methylpropanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-3-(2-methylpropanamido)benzoic acid
- N-(2-Chlorophenyl)-3-(2-methylpropanamido)aniline
- N-(2-Chlorophenyl)-3-(2-methylpropanamido)phenol
Uniqueness
N-(2-Chlorophenyl)-3-(2-methylpropanamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17ClN2O2 |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
HMKIZDOYCBLZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(propanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11169259.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11169263.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenoxybutanamide](/img/structure/B11169265.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169268.png)


![Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11169296.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxybenzamide](/img/structure/B11169298.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11169313.png)
![3-[(4-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B11169321.png)
![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11169327.png)


